molecular formula C14H14N4 B11768349 4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole

4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole

Cat. No.: B11768349
M. Wt: 238.29 g/mol
InChI Key: USQGOBUPNIDIDE-UHFFFAOYSA-N
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Description

4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole typically involves the reaction of 4-methylbenzaldehyde with ammonium acetate and formaldehyde under acidic conditions to form the imidazole ring. The reaction is carried out at elevated temperatures to facilitate ring closure and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution[][4].

Major Products Formed

Scientific Research Applications

4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The compound may also interact with nucleic acids or proteins, modulating biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual imidazole groups enhance its potential for coordination with metal ions and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

4-methyl-1-[4-(4-methylimidazol-1-yl)phenyl]imidazole

InChI

InChI=1S/C14H14N4/c1-11-7-17(9-15-11)13-3-5-14(6-4-13)18-8-12(2)16-10-18/h3-10H,1-2H3

InChI Key

USQGOBUPNIDIDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)N3C=C(N=C3)C

Origin of Product

United States

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